molecular formula C40H44N4O6 B2475964 N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 1024146-92-6

N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2475964
CAS No.: 1024146-92-6
M. Wt: 676.814
InChI Key: FDDOJMZHQDRION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a complex polycyclic framework. Its structure features:

  • A 4-benzylpiperidine-1-carbonyl group linked to the phenyl ring, which may enhance lipophilicity and receptor-binding affinity.
  • A 3,4,5-trimethoxybenzamide moiety, a common pharmacophore in kinase inhibitors and anti-inflammatory agents.

The compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous piperidine-carboxamide derivatives (e.g., describes a similar synthesis route for a benzodiazol-containing compound with 56% yield) . Structural confirmation would employ techniques like NMR (as in ) and X-ray crystallography using programs such as SHELXL .

Properties

IUPAC Name

N-[5-(4-benzylpiperidine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O6/c1-48-35-21-30(22-36(49-2)38(35)50-3)39(46)41-32-20-29(40(47)42-16-14-27(15-17-42)18-26-8-5-4-6-9-26)12-13-34(32)43-23-28-19-31(25-43)33-10-7-11-37(45)44(33)24-28/h4-13,20-22,27-28,31H,14-19,23-25H2,1-3H3,(H,41,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDOJMZHQDRION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)N5CC6CC(C5)C7=CC=CC(=O)N7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic molecule with potential therapeutic applications. Its structure includes a unique combination of functional groups that may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzylpiperidine Group : This moiety is known for its influence on neuropharmacological activity.
  • Methanopyrido-Diazocin Core : A tricyclic structure that may enhance binding affinity to biological targets.
  • Trimethoxybenzamide : This aromatic group is associated with various biological activities.

The molecular formula is C26H30N4O4C_{26}H_{30}N_{4}O_{4}, and its molecular weight is approximately 454.55 g/mol.

The biological activity of this compound can be attributed to its interaction with multiple biological pathways:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases such as PI3Kα and CDK5, which are involved in cell proliferation and survival pathways .
  • Neurotransmitter Modulation : The benzylpiperidine component suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityIC50 ValueCell Line/Model
PI3Kα Inhibition0.091 μMVarious Cancer Cell Lines
Enoyl-[acyl-carrier-protein] reductase inhibitionNot specifiedMycobacterium tuberculosis
General pharmacological evaluationNot specifiedVarious models

Case Study 1: Anti-Cancer Activity

A series of related compounds were synthesized and tested for anti-proliferative effects against human cancer cell lines. The most promising compound exhibited an IC50 value of 0.091 μM against PI3Kα, indicating significant potential for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

The benzylpiperidine moiety has been linked to modulation of dopaminergic signaling. Compounds with similar structures have demonstrated efficacy in reducing symptoms in animal models for conditions such as schizophrenia and Parkinson's disease. The specific effects of N-(5-(4-benzylpiperidine-1-carbonyl)-...) on these pathways remain to be fully elucidated but warrant investigation due to the structural similarities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Bioactivity Focus
Target Compound 1,5-methanopyrido-diazocin 4-benzylpiperidine, trimethoxybenzamide Hypothesized kinase inhibition
4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide () Benzodiazol-piperidine Bromo-benzodiazol, methoxy-methylpyridine Enzyme inhibition (unspecified)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazo-pyridine Nitrophenyl, cyano, phenethyl Anticancer/antimicrobial (inferred)
Oleanolic Acid (OA) / Hederagenin (HG) () Pentacyclic triterpenoid Hydroxyl, carboxyl groups Anti-inflammatory, anti-fibrotic

Key Observations :

  • The target compound’s 1,5-methanopyrido-diazocin core distinguishes it from benzodiazol () or imidazo-pyridine () systems.
  • The trimethoxybenzamide group parallels bioactive motifs in natural products (e.g., gallic acid derivatives in ) but with enhanced metabolic stability due to methoxy substitutions.
  • Compared to triterpenoids (OA/HG), the target lacks polar hydroxyl groups, suggesting divergent solubility and target selectivity .

Mechanistic and Functional Comparisons

Key Findings :

  • Structural Similarity and MOA : The target compound’s piperidine and aromatic carbonyl groups suggest kinase or protease inhibition, akin to ’s compound. However, highlights that only ~20% of structurally similar compounds (Tanimoto >0.85) share significant gene expression overlap, emphasizing the role of biological context .
  • Natural Product Analogues : While OA and HG share MOA due to scaffold similarity (), the target compound’s synthetic framework may limit direct overlap with natural product mechanisms. Its trimethoxybenzamide group could mimic gallic acid’s anti-inflammatory effects but with improved pharmacokinetics .
  • Anti-Fibrotic Potential: notes that structurally diverse anti-fibrotic compounds converge on targets like collagen and TNFα. The target’s 8-oxo group may modulate oxidative stress pathways, a common anti-fibrotic mechanism .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Property Target Compound Compound OA ()
Molecular Weight ~700 g/mol (estimated) 461.3 g/mol 456.7 g/mol
LogP (Lipophilicity) High (benzylpiperidine) Moderate (bromo group) Low (polar hydroxyls)
Hydrogen Bond Acceptors 8 6 4
Solubility Low (non-polar groups) Moderate High

Implications :

  • Compared to OA, its reduced hydrogen-bonding capacity may limit engagement with polar targets like TNFα .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.